molecular formula C19H17F3N4O5 B2692157 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1005298-90-7

2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2692157
CAS No.: 1005298-90-7
M. Wt: 438.363
InChI Key: GFPGFDQKIKZSPX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an ethoxy group (an ether), a pyrimidine ring (a type of heterocycle), and a trifluoromethoxyphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The pyrimidine ring is planar, while the ethoxy and trifluoromethoxyphenyl groups could add some three-dimensionality to the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charges or polar groups .

Scientific Research Applications

Anticancer Activity

Research has explored the synthesis of pyrimidine derivatives, including compounds with structural features similar to the one , for their potential as anticancer agents. A study on certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives tested their anticancer activity across 60 cancer cell lines. One of the compounds showed significant growth inhibition against several cancer cell lines, indicating the potential utility of these derivatives in anticancer therapy (Al-Sanea et al., 2020).

Radiopharmaceutical Applications

Another domain of interest is the development of selective radioligands for imaging purposes, such as positron emission tomography (PET). A study described the radiosynthesis of a compound within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, highlighting its selective ligand properties for the translocator protein (18 kDa) and its potential in PET imaging to study various diseases (Dollé et al., 2008).

Anti-Inflammatory and Analgesic Agents

Further research has focused on synthesizing novel heterocyclic compounds derived from pyrimidine, aiming to investigate their analgesic and anti-inflammatory activities. The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone showed significant cyclooxygenase inhibition and analgesic and anti-inflammatory activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antitumor Activities

The antitumor activities of compounds incorporating the pyrimidine structure have also been explored. One study synthesized derivatives to investigate their selective antitumor activities, demonstrating that certain configurations might contribute to their efficacy (Jing, 2011).

Metal Chelates and Antimicrobial Agents

Research into metal chelates with new pyrimidine derivatives has indicated potential applications in creating compounds with antimicrobial properties. The synthesis and characterization of metal chelates involving pyrimidine derivatives hint at their utility in developing new antimicrobial agents (Siddiqi & Nishat, 1998).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, it’s important to handle it with care and use appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular area (for example, as a potential drug), then future research could focus on optimizing its properties, studying its mechanism of action in more detail, and testing its effects in relevant biological systems .

Properties

IUPAC Name

2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O5/c1-3-30-13-8-9-23-16-15(13)17(28)26(18(29)25(16)2)10-14(27)24-11-4-6-12(7-5-11)31-19(20,21)22/h4-9H,3,10H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPGFDQKIKZSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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